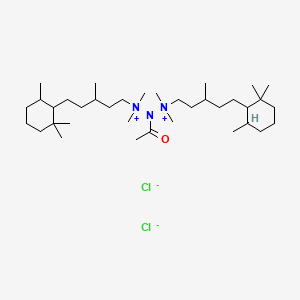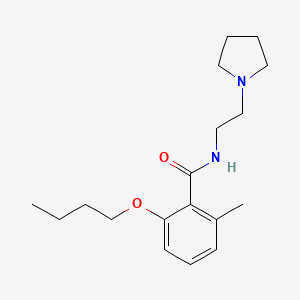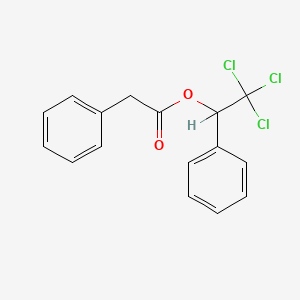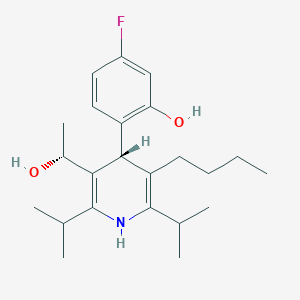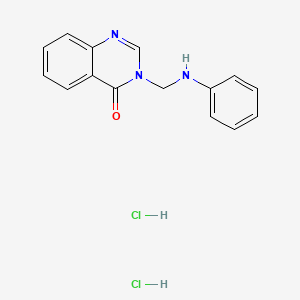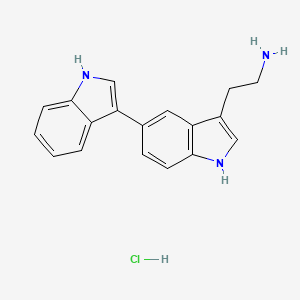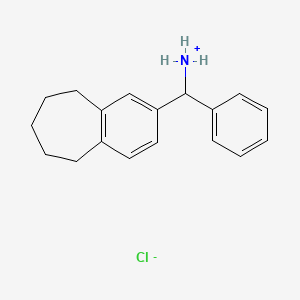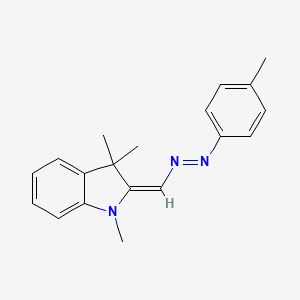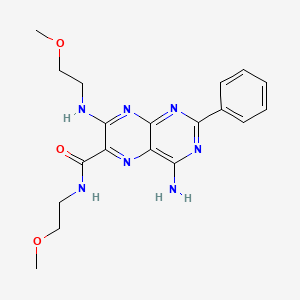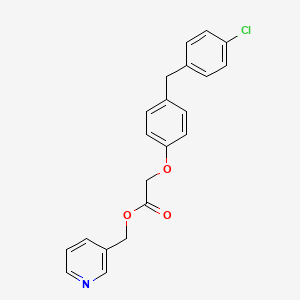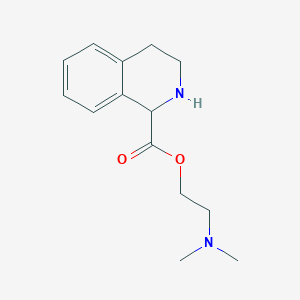![molecular formula C9H12Cl2N2 B13769034 [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a 2-(2,4-dichlorophenyl)-1-methylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions:
Oxidation: [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Azides, nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
科学研究应用
Chemistry:
Catalysis: [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.
作用机制
The mechanism of action of [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
2,4-Dichlorophenethylamine: Shares the 2,4-dichlorophenyl moiety but differs in the functional group attached.
2,4-Dichlorophenoxyacetic acid: Another compound with the 2,4-dichlorophenyl group, used as a herbicide.
Uniqueness:
Hydrazine Group:
属性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C9H12Cl2N2/c1-6(13-12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,13H,4,12H2,1H3 |
InChI 键 |
QNVIZSYMNMPZAL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



